molecular formula C20H16ClN3O2S2 B3581827 MFCD03847810

MFCD03847810

Cat. No.: B3581827
M. Wt: 429.9 g/mol
InChI Key: ZDEZOWAOZLLYOL-UHFFFAOYSA-N
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Description

The compound “MFCD03847810” is a chemical entity with specific properties and applications in various scientific fields. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03847810” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure].

    Step 3: Purification and isolation of the final product using [techniques such as crystallization or chromatography].

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-scale reactors: to handle the increased volume of reactants.

    Automated systems: to maintain precise control over reaction conditions.

    Efficient purification processes: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD03847810” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized product].

    Reduction: Reaction with reducing agents to yield [reduced product].

    Substitution: Replacement of specific functional groups under [specific conditions].

Common Reagents and Conditions:

    Oxidizing Agents: [Examples of oxidizing agents] used under [specific conditions].

    Reducing Agents: [Examples of reducing agents] employed at [temperature and pressure].

    Substitution Reagents: [Examples of substitution reagents] used in [solvent] at [temperature].

Major Products Formed:

Scientific Research Applications

“MFCD03847810” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Employed in studies involving [specific biological processes or pathways].

    Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].

    Industry: Utilized in the production of [specific industrial products or materials].

Mechanism of Action

Comparison with Other Compounds: “MFCD03847810” is compared with similar compounds such as [list of similar compounds]. The comparison highlights:

    Structural Differences: Unique structural features that distinguish “this compound” from others.

    Reactivity: Differences in reactivity and the types of reactions each compound undergoes.

    Applications: Specific applications where “this compound” is preferred over similar compounds.

Comparison with Similar Compounds

  • [Compound 1]
  • [Compound 2]
  • [Compound 3]

This detailed article provides a comprehensive overview of “MFCD03847810,” covering its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-24-19(18-17(21)14-9-8-13(26-2)10-16(14)28-18)22-23-20(24)27-11-15(25)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEZOWAOZLLYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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